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Compound of Interest

Compound Name: 3-Bromo-5-fluoropicolinonitrile

Cat. No.: B1372977 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-5-fluoropicolinonitrile (CAS No. 950670-18-5), a key building block in pharmaceutical

and agrochemical research. This document is intended for researchers, scientists, and drug

development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction
3-Bromo-5-fluoropicolinonitrile, with the molecular formula C₆H₂BrFN₂, is a substituted

pyridine derivative of significant interest in medicinal chemistry. Its unique substitution pattern,

featuring a bromine atom, a fluorine atom, and a nitrile group on the pyridine ring, provides

multiple reactive sites for further chemical modifications. Accurate interpretation of its

spectroscopic data is crucial for confirming its structure and purity, which are fundamental to its

application in complex organic synthesis.

Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the following numbering scheme is used

for the atoms in 3-Bromo-5-fluoropicolinonitrile.

Caption: Atom numbering for 3-Bromo-5-fluoropicolinonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental NMR spectra for 3-Bromo-5-
fluoropicolinonitrile, the following data is based on established prediction methodologies

using advanced computational algorithms. These predictions are grounded in the well-

understood effects of substituents on the chemical shifts of pyridine rings. For comparative

analysis, experimental data for the closely related compound, 3-Bromo-5-fluoropyridine, is also

considered.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Bromo-5-fluoropicolinonitrile is expected to show two signals in

the aromatic region, corresponding to the two protons on the pyridine ring.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm)

H4 ~8.0-8.2

H6 ~8.5-8.7

Interpretation: The downfield chemical shifts of both protons are characteristic of their positions

on an electron-deficient pyridine ring. The presence of the electron-withdrawing nitrile group at

the C2 position is expected to deshield the adjacent proton H6, shifting it further downfield

compared to H4. The fluorine atom at C5 will introduce splitting to the H4 and H6 signals due to

H-F coupling.

Experimental Protocol (Predicted): A predicted ¹H NMR spectrum can be generated using

software such as ChemDraw or other online NMR prediction tools. The standard parameters

for such a prediction would be a simulated frequency of 400 MHz and deuterated chloroform

(CDCl₃) as the solvent.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to display six distinct signals, one for each carbon atom in

the molecule.
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Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)

C2 (C-CN) ~130-135

C3 (C-Br) ~115-120

C4 ~140-145

C5 (C-F) ~160-165 (d, ¹JCF)

C6 ~150-155

CN ~115-120

Interpretation: The chemical shifts are influenced by the nature of the substituents. The carbon

atom bonded to the highly electronegative fluorine (C5) is expected to be the most downfield

and will appear as a doublet due to one-bond coupling with ¹⁹F. The carbon bearing the

bromine atom (C3) will be shifted upfield relative to the other ring carbons. The nitrile carbon

(CN) also appears in a characteristic region.

¹⁹F NMR Spectroscopy
A single resonance is expected in the ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data

Fluorine Predicted Chemical Shift (ppm)

F5 ~(-110) - (-130)

Interpretation: The chemical shift of the fluorine atom is influenced by its position on the

pyridine ring and the presence of the other substituents. The signal is expected to be a

multiplet due to coupling with the adjacent protons, H4 and H6.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-5-fluoropicolinonitrile will exhibit characteristic absorption

bands corresponding to its functional groups.
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Predicted IR Absorption Bands

Frequency (cm⁻¹) Vibrational Mode

~2230 C≡N stretch (nitrile)

~1600-1400 C=C and C=N stretching (pyridine ring)

~1250 C-F stretch

~1100-1000 C-H in-plane bending

~850-750 C-H out-of-plane bending

~700-600 C-Br stretch

Interpretation: The most prominent and diagnostic peak will be the sharp absorption band for

the nitrile group (C≡N) around 2230 cm⁻¹. The aromatic C=C and C=N stretching vibrations will

appear in the 1600-1400 cm⁻¹ region. The C-F and C-Br stretching vibrations are also

expected in their characteristic regions.

Experimental Protocol: An IR spectrum would typically be acquired using a Fourier Transform

Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a

thin film.

Mass Spectrometry (MS)
The mass spectrum of 3-Bromo-5-fluoropicolinonitrile, typically obtained by electron

ionization (EI), is expected to show the molecular ion peak and several characteristic fragment

ions.
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Predicted Mass Spectrum Data

m/z Interpretation

200/202
[M]⁺, Molecular ion peak (presence of Br

isotopes)

173/175 [M - HCN]⁺

121 [M - Br]⁺

94 [M - Br - HCN]⁺

Interpretation: Due to the presence of bromine, the molecular ion will appear as a pair of peaks

([M]⁺ and [M+2]⁺) with approximately equal intensity, corresponding to the natural abundance

of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for picolinonitriles include the

loss of HCN. Cleavage of the C-Br bond is also a likely fragmentation pathway, leading to a

fragment at m/z 121.

[M]⁺
m/z 200/202

[M - HCN]⁺
m/z 173/175

- HCN

[M - Br]⁺
m/z 121

- Br

[M - Br - HCN]⁺
m/z 94

- HCN

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-Bromo-5-fluoropicolinonitrile.
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Experimental Protocol: A mass spectrum can be obtained using a mass spectrometer with an

electron ionization (EI) source. The sample is typically introduced via a direct insertion probe or

through a gas chromatograph (GC-MS).

Conclusion
The spectroscopic data presented in this guide, based on computational predictions and

analysis of related structures, provide a robust framework for the identification and

characterization of 3-Bromo-5-fluoropicolinonitrile. The predicted NMR, IR, and MS data are

consistent with the assigned structure and offer valuable insights for researchers working with

this important chemical intermediate.

To cite this document: BenchChem. [Spectroscopic Data of 3-Bromo-5-fluoropicolinonitrile: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1372977#3-bromo-5-fluoropicolinonitrile-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1372977?utm_src=pdf-body
https://www.benchchem.com/product/b1372977#3-bromo-5-fluoropicolinonitrile-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1372977#3-bromo-5-fluoropicolinonitrile-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1372977#3-bromo-5-fluoropicolinonitrile-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1372977#3-bromo-5-fluoropicolinonitrile-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1372977?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

